molecular formula C12H18ClNO3 B1470151 Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride CAS No. 1423027-92-2

Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride

Cat. No. B1470151
M. Wt: 259.73 g/mol
InChI Key: FJHTYPYPIGSWSH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO3.ClH/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2;/h3-4,6-7,11H,5,8,13H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties like boiling point, melting point, solubility, etc., are not available from the search results.

Scientific Research Applications

  • Chemistry and Metabolism of Methionine Sources : A study reviewed the chemistry, metabolism, and dose response of methionine sources, discussing the chemical and biological differences between 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) and their bioefficacy in monogastric animals. This research could provide insights into the chemical behavior and biological interactions of similar compounds, including Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride, in various biological systems (Vázquez-Añón et al., 2017).

  • Sorption of Phenoxy Herbicides : Another study focused on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, providing insights into the environmental interactions and behavior of phenoxy compounds. Given the structural similarities, research on Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride could explore its environmental fate and interaction with natural substrates (Werner et al., 2012).

  • Effects of Methionine Hydroxyl Analogue Supplementation : A meta-analysis on 2-hydroxy-4-methylthio-butanoic acid supplementation discussed its effects on ruminal fermentation, milk production, and nutrient digestibility, highlighting the potential of methionine analogues in animal nutrition and productivity. This suggests that similar research could be conducted on Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride to assess its nutritional applications (Feng et al., 2018).

  • Statistical Methods for Comparing Methionine Sources : Research on appropriate statistical methods to compare dose responses of methionine sources, such as HMTBA and DLM, could provide a framework for evaluating the efficacy and bioavailability of similar compounds, including Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride in scientific studies (Kratzer & Littell, 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 4-amino-4-(4-methoxyphenyl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2;/h3-6,11H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHTYPYPIGSWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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